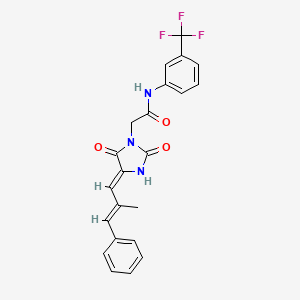

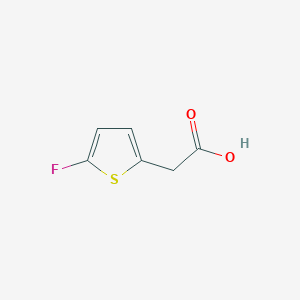

![molecular formula C8H10ClNO3 B2496512 Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate CAS No. 2445785-95-3](/img/structure/B2496512.png)

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It belongs to the class of esters , characterized by the general formula RCOOR’ . In this case, R represents an alkyl or aryl group, and R’ denotes another alkyl or aryl group (excluding hydrogen). Esters often exhibit pleasant odors and are responsible for the fragrances found in fruits and flowers .

Synthesis Analysis

The synthesis of Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate involves the reaction of an appropriate alcohol (such as methanol) with 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoic acid . The esterification process typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ester bond .

Molecular Structure Analysis

The compound features a carbon-to-oxygen double bond (C=O) that is also singly bonded to a second oxygen atom. This second oxygen atom is connected to the 1,3-oxazol-5-yl group. The overall structure is shown in the figure above .

Chemical Reactions Analysis

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), transesterification, and esterification. These reactions are essential for its synthesis, modification, and degradation .

科学的研究の応用

Indole Derivatives Synthesis

Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered attention for their biological activity against cancer cells, microbes, and other disorders. Researchers have explored novel synthetic methods to construct indoles, and Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate serves as a valuable precursor in the synthesis of indole derivatives . These derivatives can be further modified to create diverse compounds with potential therapeutic applications.

Chemo-Enzymatic Protocols

The chlorohydrin ®-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)-propanoate ®-3, derived from our compound, is a chiral building block. It has been used in the synthesis of the β-blocker (S)-esmolol ((S)-5) with high enantioselectivity (97% ee) . This highlights the compound’s utility in green chemo-enzymatic approaches, where it contributes to the creation of valuable pharmaceutical intermediates.

Ester Chemistry

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate contains an ester functional group (RCOOR’). Esters are versatile compounds with applications in fragrance, flavor, and pharmaceutical industries. Researchers can explore its reactivity in esterification reactions, potentially leading to novel ester-based materials or bioactive molecules .

特性

IUPAC Name |

methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3/c1-12-8(11)3-2-6-5-10-7(4-9)13-6/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVTFQHYXOAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=C(O1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)

![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)

![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)